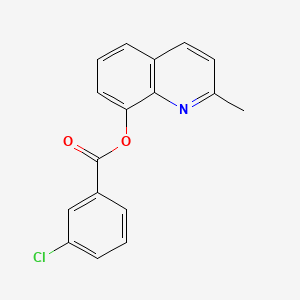

2-Methylquinolin-8-yl 3-chlorobenzoate

Description

Contextualization within Quinoline (B57606) Chemistry and Heterocyclic Systems

Quinoline, a heterocyclic aromatic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This structural motif is a cornerstone of heterocyclic chemistry and is found in a wide array of natural products and synthetic molecules with significant biological activities. The presence of a methyl group at the 2-position of the quinoline ring, as in 2-methylquinoline (B7769805) (also known as quinaldine), can influence the molecule's electronic properties and steric interactions. The quinoline ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological effects.

8-Hydroxyquinoline (B1678124) and its derivatives are particularly notable for their biological activities, which have been explored in various therapeutic areas. nih.gov The hydroxyl group at the 8-position provides a site for further chemical modification, such as the esterification that forms the title compound. This position is crucial for the chelating properties of many 8-hydroxyquinoline derivatives.

Significance of Benzoate (B1203000) Ester Derivatives in Organic Synthesis and Medicinal Chemistry

Benzoate esters are a common class of organic compounds formed from the condensation of benzoic acid or one of its derivatives with an alcohol. In the case of 2-Methylquinolin-8-yl 3-chlorobenzoate (B1228886), the ester is formed from 3-chlorobenzoic acid and 2-methyl-8-quinolinol. Benzoate esters are widely used as intermediates in organic synthesis, serving as protecting groups or as precursors for other functional groups.

In medicinal chemistry, the benzoate moiety can be introduced into a molecule to modulate its physicochemical properties, such as lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. The substitution pattern on the benzene ring of the benzoate group is critical; the presence of a chlorine atom at the 3-position, as in 3-chlorobenzoate, alters the electronic nature and steric profile of the ester, which can influence its reactivity and interaction with biological targets.

Research Landscape and Underexplored Aspects of 2-Methylquinolin-8-yl 3-chlorobenzoate

A review of the current scientific literature indicates that 2-Methylquinolin-8-yl 3-chlorobenzoate is not a widely studied compound. While extensive research exists on quinoline derivatives and benzoate esters individually, their specific combination in this molecule appears to be an underexplored area. The synthesis of similar compounds, such as 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate (B1228818), has been reported via an O-acylation reaction between the corresponding hydroxyquinoline and acyl chloride in the presence of a base like triethylamine (B128534). mdpi.comresearchgate.net This suggests a potential synthetic route to 2-Methylquinolin-8-yl 3-chlorobenzoate from 2-methyl-8-quinolinol and 3-chlorobenzoyl chloride. The lack of dedicated studies on its synthesis, characterization, and potential applications represents a significant gap in the chemical literature. Further investigation is warranted to determine the physical, chemical, and biological properties of this specific molecule.

Structure

3D Structure

Properties

IUPAC Name |

(2-methylquinolin-8-yl) 3-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-11-8-9-12-4-3-7-15(16(12)19-11)21-17(20)13-5-2-6-14(18)10-13/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKKVMZUVWYHQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OC(=O)C3=CC(=CC=C3)Cl)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylquinolin 8 Yl 3 Chlorobenzoate and Analogous Quinoline Benzoate Esters

Esterification Strategies for Benzoate (B1203000) Formation

The final step in the synthesis of 2-Methylquinolin-8-yl 3-chlorobenzoate (B1228886) is the formation of an ester linkage between the 8-hydroxy group of the 2-methylquinoline (B7769805) core and the carboxyl group of 3-chlorobenzoic acid. This transformation can be achieved through several established and emerging chemical strategies.

O-Acylation Reactions Utilizing Activated Carboxylic Acid Derivatives

The most direct and widely employed method for this type of esterification is the O-acylation of the hydroxyl group with an activated derivative of the carboxylic acid. The most common activated species is the acyl chloride, in this case, 3-chlorobenzoyl chloride. The reaction proceeds via a nucleophilic attack of the phenolic oxygen of 2-methyl-8-hydroxyquinoline on the electrophilic carbonyl carbon of the acyl chloride.

This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), in an aprotic solvent like acetonitrile (B52724), dichloromethane (B109758) (DCM), or N,N-dimethylformamide (DMF). The base serves to deprotonate the phenolic hydroxyl group, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct generated during the reaction.

A representative reaction is shown below: Reaction of 2-methyl-8-hydroxyquinoline with 3-chlorobenzoyl chloride in the presence of a base to yield 2-Methylquinolin-8-yl 3-chlorobenzoate.

While a specific protocol for this exact transformation is not widely published, the methodology is robust and analogous to similar syntheses. For instance, the synthesis of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate (B1228818) was successfully achieved in good yield by reacting 8-hydroxyquinolin-2(1H)-one with 4-chlorobenzoyl chloride using triethylamine in acetonitrile at room temperature. This demonstrates the feasibility and clean profile of this approach for acylating the 8-position of quinoline (B57606) systems.

Catalytic Esterification Protocols

Direct esterification between a phenol (B47542) (2-methyl-8-hydroxyquinoline) and a carboxylic acid (3-chlorobenzoic acid) is an equilibrium-limited process that requires a catalyst and often the removal of water to proceed efficiently.

Acid Catalysis: Strong Brønsted acids like sulfuric acid or solid acid catalysts can be used. For example, phosphoric acid-modified Montmorillonite K-10 clay has been shown to be an effective heterogeneous catalyst for the esterification of substituted benzoic acids with alcohols under solvent-free conditions. ijstr.org This method offers the advantage of easy catalyst recovery and reuse. ijstr.org Similarly, H-beta zeolites have demonstrated superior performance in the benzoylation of phenol with benzoic acid, yielding hydroxybenzophenones via a phenyl benzoate intermediate. mdpi.com

Coupling Reagent-Mediated Esterification: Reagents that activate the carboxylic acid in situ are highly effective.

Carbodiimides: The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) or a more soluble equivalent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a classic method. However, yields can be modest for sterically hindered or less reactive phenols. researchgate.net

Mitsunobu Reaction: This reaction provides a powerful alternative for the esterification of phenols under mild, neutral conditions. researchgate.net It utilizes a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with high efficiency for a wide range of benzoic acids and functionalized phenols. researchgate.net

| Method | Key Reagents/Catalyst | Typical Conditions | Advantages | Potential Challenges |

|---|---|---|---|---|

| Acyl Chloride | 3-Chlorobenzoyl chloride, Triethylamine/Pyridine | Aprotic solvent (DCM, MeCN), 0°C to RT | High reactivity, generally high yield, straightforward | Requires synthesis of acyl chloride, generates HCl byproduct |

| Solid Acid Catalysis | Modified Clays (e.g., PMK), Zeolites | Solvent-free or high-boiling solvent, elevated temp. | Reusable catalyst, environmentally benign | High temperatures may be required, potential for side reactions |

| Steglich Esterification | DCC/EDC, DMAP | Aprotic solvent (DCM), RT | Mild conditions, in-situ activation | Carbodiimide byproducts can be difficult to remove |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD | Aprotic solvent (THF, Dioxane), 0°C to RT | Very mild conditions, high yields for difficult substrates | Stoichiometric phosphine oxide and hydrazine (B178648) byproducts |

Visible-Light Photocatalysis and C-H Functionalization Approaches to Ester Synthesis

Modern synthetic chemistry has seen the rise of visible-light photocatalysis and transition-metal-catalyzed C-H functionalization as powerful tools for forming new bonds. mdpi.commdpi.com While these methods are most commonly applied to C-C and C-N bond formation, their principles can be considered in the context of advanced ester synthesis.

Visible-light photocatalysis, using catalysts based on ruthenium or iridium, can drive chemical reactions through electron transfer, promoting radical processes. mdpi.com For instance, iron-catalyzed, visible-light-driven reactions have been used for the hydroxyalkylation of quinolines. mdpi.com While not a direct esterification, this highlights the ability to functionalize the quinoline ring under photocatalytic conditions. The direct photocatalytic synthesis of esters on a quinoline ring is not a well-established method but represents a frontier in synthetic methodology.

More relevant is the concept of C-H activation, which allows for the direct functionalization of C-H bonds. mdpi.comnih.gov The quinoline ring can be functionalized at various positions (C2, C3, C4, C8, etc.) through the use of transition metal catalysts (e.g., Pd, Rh, Ru) and often requires a directing group to achieve regioselectivity. mdpi.comnih.gov For example, a quinoline N-oxide can direct functionalization to the C2 and C8 positions. researchgate.net While typically used to install aryl, alkyl, or amino groups, one could envision a multi-step strategy where a C-H activation step installs a group that is then converted to the final ester. However, for the specific transformation of an existing 8-hydroxy group, these methods are less direct than classical O-acylation.

Synthesis and Functionalization of the 2-Methylquinoline Core

The precursor for the esterification step is 2-methyl-8-hydroxyquinoline. Its synthesis relies on the construction of the quinoline ring system, a cornerstone of heterocyclic chemistry.

Classical and Modern Syntheses of Substituted Quinolines

Numerous named reactions have been developed for the synthesis of the quinoline scaffold, many of which can be adapted to produce 2-methyl substituted derivatives. jptcp.comacs.org

Classical Syntheses:

Doebner-von Miller Reaction: This is one of the most important methods for synthesizing 2-methylquinolines. iipseries.orgwikipedia.org It involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of a strong acid (e.g., HCl) or a Lewis acid. wikipedia.org To synthesize the direct precursor, 2-methyl-8-hydroxyquinoline, 2-aminophenol (B121084) is reacted with crotonaldehyde. The reaction mechanism is complex but generally involves a 1,4-conjugate addition of the aniline to the unsaturated carbonyl, followed by acid-catalyzed cyclization, dehydration, and oxidation to form the aromatic quinoline ring. nih.gov

Skraup Synthesis: A related and older method is the Skraup synthesis, which typically produces quinolines unsubstituted on the pyridine ring. It involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). scribd.com The glycerol dehydrates in situ to form acrolein, which then reacts with the aniline in a manner similar to the Doebner-von Miller pathway. scribd.com

Modern Syntheses: Recent advancements have focused on developing more efficient and environmentally benign methods.

Catalyst Innovation: Nanocatalysts, such as nano-SnO₂, have been employed to facilitate quinoline synthesis under greener conditions. acs.org

Alternative Reaction Conditions: The use of microwave irradiation and ultrasound has been shown to accelerate reaction times and improve yields in classical quinoline syntheses. mdpi.com

Photocatalytic Methods: Visible-light-promoted, metal-free approaches have been developed for synthesizing quinolines from substrates like α,β-unsaturated ketones or via Povarov-type reactions under oxidant-free conditions. mdpi.comnih.govresearchgate.net

| Reaction Name | Key Reagents | Product Type | Key Features |

|---|---|---|---|

| Doebner-von Miller | Aniline, Crotonaldehyde (or other α,β-unsaturated carbonyls) | 2-Methylquinolines | Classic, robust method for 2-substituted quinolines. wikipedia.org |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent, H₂SO₄ | Unsubstituted Quinolines | Harsh conditions but effective for the parent ring system. scribd.com |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Polysubstituted Quinolines | Convergent synthesis with high regioselectivity. mdpi.com |

| Photocatalytic Annulation | 2-Vinylanilines, Aldehydes | Polysubstituted Quinolines | Metal-free, visible light, mild conditions. mdpi.com |

Regioselective Methylation and Functionalization at Quinoline Positions

Achieving the desired substitution pattern on the quinoline ring requires precise control of regioselectivity. The placement of the methyl group at C2 is often inherent to the chosen ring-forming reaction (e.g., Doebner-von Miller with crotonaldehyde). However, post-synthesis functionalization is a powerful strategy for introducing or modifying substituents.

Regioselective Functionalization via C-H Activation: Transition-metal-catalyzed C-H activation has emerged as a premier tool for selectively functionalizing specific positions on the quinoline ring. nih.gov The inherent electronic properties of the ring and the use of directing groups are key to controlling the site of reaction. nih.gov

C2-Functionalization: The C2 position is electronically activated due to its proximity to the nitrogen atom and is a common site for functionalization. nih.gov

C8-Functionalization: The C8-position can be selectively functionalized, often with the aid of a directing group. The nitrogen atom of the quinoline ring can act as a directing group, facilitating metalation and subsequent reaction at the C8 peri-position. For instance, a regioselective deprotonation at C8 can be achieved using magnesium bisamides, followed by a cross-coupling reaction. acs.org

Functionalization of the 8-Methyl Group: The C(sp³)–H bonds of an existing 8-methyl group can also be selectively functionalized. Rh(III)-catalyzed reactions, for example, can achieve amidation of the 8-methyl group, which serves as an internal directing group through coordination with the quinoline nitrogen. researchgate.netrsc.org

Regioselective Methylation: While the Doebner-von Miller reaction provides a direct route to 2-methylquinolines, other strategies exist. For instance, consecutive alkylation of substituted quinolines can be used, though controlling the site of methylation (N- vs. O- vs. C-alkylation) can be challenging and depends heavily on the substrate and reaction conditions (base, solvent). nih.gov In a 4-hydroxy-2-thioxoquinoline system, for example, initial methylation occurs on the sulfur, and subsequent methylation leads to a mixture of N- and O-methylated products. nih.gov This highlights the complex regiochemical considerations involved in the post-synthesis modification of functionalized quinolines.

Optimization of Reaction Parameters for 2-Methylquinolin-8-yl 3-chlorobenzoate Synthesis

The efficient synthesis of 2-Methylquinolin-8-yl 3-chlorobenzoate hinges on the careful selection and optimization of reaction parameters. The esterification is generally achieved through the reaction of 2-methyl-8-hydroxyquinoline with 3-chlorobenzoyl chloride. This transformation is a form of the Schotten-Baumann reaction, which is widely used for the acylation of alcohols and phenols. cam.ac.ukrsc.orgorganic-chemistry.org The optimization of this reaction involves a systematic study of solvent systems, catalysts and reagents, and the dependencies of temperature, pressure, and time.

Solvent Systems and Reaction Media

The choice of solvent is critical in the synthesis of quinoline benzoate esters as it can influence the solubility of reactants, the reaction rate, and the ease of product isolation. A range of solvents can be employed, with their selection often depending on the specific base and reactants used.

For analogous syntheses of 8-hydroxyquinoline (B1678124) derivatives, aprotic solvents are generally preferred to avoid side reactions with the acyl chloride. In the synthesis of novel benzothiazole–quinoline derivatives, acetone, an aprotic polar solvent, was used under reflux conditions. nih.gov Similarly, in the synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates, dry tetrahydrofuran (B95107) (THF) was the solvent of choice. nih.gov

The use of N,N-dimethylformamide (DMF) has also been documented in the synthesis of related compounds, highlighting its utility as a polar aprotic solvent capable of dissolving a wide range of organic and inorganic reactants. nih.gov Biphasic systems, often incorporating water to dissolve an inorganic base, can also be utilized in Schotten-Baumann reactions, although this can introduce the competing hydrolysis of the acyl chloride. cam.ac.uk The optimization of solvent systems often involves screening a variety of solvents to identify the one that provides the best balance of reaction efficiency and product yield.

Table 1: Comparison of Solvent Systems in Analogous Quinoline Ester Syntheses

| Solvent System | Reactants | Base/Catalyst | Conditions | Observations |

| Acetone | 3,6-bis(bromomethyl)-2-chloroquinoline and 8-hydroxyquinoline | Not specified | Reflux | Suitable for Williamson ether synthesis, a related reaction. nih.gov |

| Tetrahydrofuran (THF) | 5-amino-7-bromoquinolin-8-ol and various sulfonyl chlorides | Triethylamine (TEA) | Not specified | Effective for the synthesis of sulfonate esters. nih.gov |

| N,N-Dimethylformamide (DMF) | 8-hydroxyquinoline and dibromoalkanes | Not specified | Not specified | Used as a cross-linking solvent for coumarin (B35378) and 8-hydroxyquinoline moieties. nih.gov |

Catalyst and Reagent Selection

The selection of an appropriate catalyst or base is paramount in driving the esterification reaction to completion. In the context of the Schotten-Baumann reaction, a base is typically used to neutralize the hydrogen chloride gas that is formed as a byproduct, thereby preventing the protonation of the nucleophilic hydroxyl group of the 8-hydroxyquinoline derivative.

Organic bases, such as triethylamine (TEA), are commonly employed. For instance, the synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates utilized TEA in dry THF. nih.gov The role of TEA is to act as an acid scavenger. Similarly, in the synthesis of other 8-hydroxyquinoline derivatives, TEA was used as the base and catalyst to facilitate the formation of a carboxamide group from an aromatic amine and substituted benzoyl chlorides. nih.gov

Inorganic bases can also be used, often in a biphasic system. The choice between an organic and an inorganic base can affect the reaction kinetics and the work-up procedure. The use of solid acid catalysts, such as zirconium-based catalysts, has been explored for the synthesis of methyl benzoates, offering potential advantages in terms of catalyst recovery and reuse. researchgate.netmdpi.com

Table 2: Overview of Catalysts and Reagents in Quinoline Acylation Reactions

| Catalyst/Reagent | Substrate | Acylating Agent | Solvent | Role |

| Triethylamine (TEA) | 5-amino-7-bromoquinolin-8-ol | Sulfonyl chlorides | THF | Acid scavenger, base catalyst. nih.gov |

| Triethylamine (TEA) | Aromatic amine | Substituted benzoyl chlorides | Not specified | Base and catalyst for carboxamide formation. nih.gov |

| Zr/Ti Solid Acid | Benzoic acid | Methanol | Not specified | Lewis acid catalyst for esterification. researchgate.netmdpi.com |

Temperature, Pressure, and Time Dependencies

The rate and outcome of the synthesis of 2-Methylquinolin-8-yl 3-chlorobenzoate are significantly influenced by temperature, pressure, and reaction time. These parameters are often interdependent and require careful optimization.

Temperature: The reaction temperature affects the rate of reaction, with higher temperatures generally leading to faster reaction times. However, excessive temperatures can lead to the formation of byproducts and decomposition of reactants or products. For many Schotten-Baumann type reactions involving acyl chlorides, the reaction is often initiated at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to proceed at room temperature or with gentle heating. In the synthesis of a novel compound bearing three quinolinone moieties, the reaction was carried out under reflux conditions in acetone, indicating that elevated temperatures were beneficial for that specific transformation. nih.gov

Pressure: For most laboratory-scale syntheses of this type, the reaction is conducted at atmospheric pressure. The use of pressure is generally not required unless volatile reactants are used or if the reaction equilibrium needs to be shifted.

Time: The reaction time is optimized to ensure the reaction proceeds to completion without the significant formation of degradation products. Reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC). In the Perkin reaction of 2-methyl-8-hydroxyquinoline with 4-formyl-2-methylbenzoate, the mixture was stirred for 12 hours at 423 K, followed by further reaction for 3 hours at 408 K, indicating that prolonged reaction times at elevated temperatures were necessary for this particular synthesis. nih.gov The optimal reaction time will vary depending on the specific reactants, solvent, and temperature used.

Table 3: Illustrative Reaction Conditions from Related Syntheses

| Reaction | Temperature | Time | Observations |

| Synthesis of a quinolinone-bearing compound | Reflux in acetone | Not specified | Elevated temperature was employed. nih.gov |

| Perkin reaction of 2-methyl-8-hydroxyquinoline | 423 K then 408 K | 12 h then 3 h | High temperature and long reaction time were required. nih.gov |

Advanced Spectroscopic and Crystallographic Elucidation of 2 Methylquinolin 8 Yl 3 Chlorobenzoate Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete assignment of the proton and carbon signals for 2-Methylquinolin-8-yl 3-chlorobenzoate (B1228886) can be achieved.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of 2-Methylquinolin-8-yl 3-chlorobenzoate is expected to exhibit distinct signals corresponding to the protons of the 2-methylquinoline (B7769805) and 3-chlorobenzoate moieties. The chemical shifts are influenced by the electronic environment, with aromatic protons typically resonating in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the ring currents.

The protons of the quinoline (B57606) ring will show a characteristic splitting pattern. For instance, the proton at position 3 is expected to appear as a doublet, coupled to the proton at position 4. Similarly, the protons on the benzo-fused ring of the quinoline system will display coupling patterns (doublets, triplets, or doublet of doublets) depending on their neighboring protons. The methyl group at position 2 will present a singlet in the upfield region, typically around δ 2.5-3.0 ppm.

The protons of the 3-chlorobenzoate group will also give rise to a set of signals in the aromatic region. The chlorine atom's electron-withdrawing nature will influence the chemical shifts of the adjacent protons. The proton at position 2 of the benzoate (B1203000) ring is expected to be the most deshielded among the benzoate protons due to its proximity to both the ester linkage and the chlorine atom.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ (Quinoline) | 2.6 - 2.8 | Singlet | - |

| H-3 (Quinoline) | 7.2 - 7.4 | Doublet | 8.0 - 9.0 |

| H-4 (Quinoline) | 8.0 - 8.2 | Doublet | 8.0 - 9.0 |

| H-5 (Quinoline) | 7.6 - 7.8 | Doublet of Doublets | 7.0 - 8.0, 1.0 - 2.0 |

| H-6 (Quinoline) | 7.4 - 7.6 | Triplet | 7.0 - 8.0 |

| H-7 (Quinoline) | 7.8 - 8.0 | Doublet of Doublets | 7.0 - 8.0, 1.0 - 2.0 |

| H-2' (Benzoate) | 8.1 - 8.3 | Triplet | 1.5 - 2.5 |

| H-4' (Benzoate) | 7.9 - 8.1 | Doublet of Triplets | 7.5 - 8.5, 1.0 - 2.0 |

| H-5' (Benzoate) | 7.5 - 7.7 | Triplet | 7.5 - 8.5 |

| H-6' (Benzoate) | 8.0 - 8.2 | Doublet of Triplets | 7.5 - 8.5, 1.5 - 2.5 |

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the range of δ 160-170 ppm. The aromatic carbons will resonate between δ 110-155 ppm. The chemical shifts of the carbons in the quinoline and benzoate rings are influenced by the substituents. The carbon attached to the chlorine atom in the benzoate ring will be shifted downfield due to the inductive effect of the halogen. The methyl carbon of the 2-methylquinoline moiety will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ (Quinoline) | 20 - 25 |

| C-2 (Quinoline) | 155 - 160 |

| C-3 (Quinoline) | 120 - 125 |

| C-4 (Quinoline) | 135 - 140 |

| C-4a (Quinoline) | 145 - 150 |

| C-5 (Quinoline) | 125 - 130 |

| C-6 (Quinoline) | 128 - 132 |

| C-7 (Quinoline) | 123 - 128 |

| C-8 (Quinoline) | 140 - 145 |

| C-8a (Quinoline) | 148 - 152 |

| C=O (Ester) | 163 - 168 |

| C-1' (Benzoate) | 130 - 135 |

| C-2' (Benzoate) | 132 - 136 |

| C-3' (Benzoate) | 134 - 138 |

| C-4' (Benzoate) | 128 - 132 |

| C-5' (Benzoate) | 130 - 134 |

| C-6' (Benzoate) | 127 - 131 |

Two-Dimensional NMR Correlational Studies (COSY, HMQC, HMBC)

Two-dimensional NMR experiments are crucial for the unambiguous assignment of proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons. For instance, a cross-peak between the signals of H-3 and H-4 of the quinoline ring would confirm their adjacent relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). For example, a correlation between the methyl protons and C-2 of the quinoline ring, or between the H-7 proton of the quinoline and the ester carbonyl carbon, would provide key structural information and confirm the connectivity between the two main fragments of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Characteristic Group Frequencies and Band Assignments

The IR and Raman spectra of 2-Methylquinolin-8-yl 3-chlorobenzoate are expected to show characteristic absorption bands corresponding to the various functional groups.

C=O Stretching: A strong absorption band in the IR spectrum, typically in the range of 1730-1750 cm⁻¹, is characteristic of the ester carbonyl group.

C-O Stretching: The C-O stretching vibrations of the ester group are expected to appear in the region of 1250-1300 cm⁻¹ (asymmetric) and 1000-1150 cm⁻¹ (symmetric).

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the quinoline and benzoate aromatic rings.

Aromatic C-H Stretching: These vibrations are typically observed as a group of weak to medium bands above 3000 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to give a medium to strong band in the fingerprint region, typically between 700-800 cm⁻¹.

CH₃ Vibrations: The methyl group will exhibit characteristic bending vibrations around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

Interactive Data Table: Predicted IR and Raman Band Assignments

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2950 - 3000 | Medium |

| C=O Stretch (Ester) | 1730 - 1750 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| CH₃ Asymmetric Bend | ~1450 | Medium |

| CH₃ Symmetric Bend | ~1375 | Medium |

| Asymmetric C-O-C Stretch | 1250 - 1300 | Strong |

| Symmetric C-O-C Stretch | 1000 - 1150 | Strong |

| C-Cl Stretch | 700 - 800 | Medium to Strong |

Conformational Insights from Vibrational Modes

The vibrational spectra can also provide information about the molecule's conformation. The relative orientation of the 2-methylquinoline and 3-chlorobenzoate moieties can influence the position and intensity of certain vibrational modes. For instance, the rotational angle around the ester linkage can affect the conjugation between the carbonyl group and the aromatic rings, which in turn could lead to slight shifts in the C=O stretching frequency. Computational studies, in conjunction with experimental IR and Raman data, can help to determine the most stable conformation of the molecule in the solid state or in solution.

Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy

UV-Vis spectroscopy provides critical insights into the electronic structure of conjugated systems like 2-Methylquinolin-8-yl 3-chlorobenzoate by probing the electronic transitions between molecular orbitals.

The UV-Vis spectrum of quinoline and its derivatives is characterized by absorption bands arising from π→π* and n→π* electronic transitions. The quinoline ring system, being a heteroaromatic compound, possesses both π bonding and non-bonding (n) electrons associated with the nitrogen atom.

In a methanolic solution, a close analogue, quinolin-8-yl 4-chlorobenzoate (B1228818), exhibits four distinct absorption bands. mdpi.com These bands can be assigned to specific electronic transitions within the molecule. The intense absorptions at shorter wavelengths are typically attributed to π→π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The weaker absorption at longer wavelengths is characteristic of an n→π* transition, where a non-bonding electron from the nitrogen atom is excited to a π* antibonding orbital.

For quinolin-8-yl 4-chlorobenzoate, the observed absorption maxima are detailed in the table below. It is anticipated that 2-Methylquinolin-8-yl 3-chlorobenzoate would exhibit a similar UV-Vis profile, with slight shifts in the absorption maxima due to the electronic effects of the methyl and the different position of the chloro substituent.

Table 1: UV-Vis Absorption Data for Quinolin-8-yl 4-chlorobenzoate in Methanol mdpi.com

| Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Tentative Assignment |

|---|---|---|

| 205 | 47,000 | π→π* |

| 229 | 49,600 | π→π* |

| 243 | 26,400 | π→π* |

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon a change in solvent polarity. This phenomenon provides valuable information about the electronic ground and excited states of a molecule. For quinoline derivatives, both positive (bathochromic or red shift) and negative (hypsochromic or blue shift) solvatochromism can be observed for π→π* and n→π* transitions, respectively.

In the case of n→π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift. This is because polar solvents can stabilize the non-bonding electrons on the nitrogen atom in the ground state through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for the n→π* transition. Conversely, π→π* transitions often exhibit a bathochromic shift in polar solvents, as the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent. The study of solvatochromic effects on 2-Methylquinolin-8-yl 3-chlorobenzoate across a range of solvents with varying polarities would allow for a detailed characterization of its electronic properties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of 2-Methylquinolin-8-yl 3-chlorobenzoate. The calculated exact mass of the [M+H]⁺ ion for C₁₇H₁₂ClNO₂ would be used to confirm its molecular formula with a high degree of confidence, typically within a few parts per million (ppm).

Electron ionization mass spectrometry (EI-MS) of 2-Methylquinolin-8-yl 3-chlorobenzoate is expected to produce a series of characteristic fragment ions. The fragmentation pathways can be predicted based on the structure of the molecule and by analogy to related compounds.

A primary fragmentation pathway for quinolin-8-yl benzoate esters involves the cleavage of the ester bond. For 2-Methylquinolin-8-yl 3-chlorobenzoate, this would lead to the formation of two key fragment ions:

The 3-chlorobenzoyl cation: This would result from the cleavage of the C-O bond of the ester linkage, yielding a cation with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl). The m/z for this fragment would be 139 for ³⁵Cl and 141 for ³⁷Cl.

The 2-methylquinolin-8-ol radical cation: This fragment would arise from the same cleavage event.

Further fragmentation of the 3-chlorobenzoyl cation could involve the loss of a carbon monoxide (CO) molecule to form the 3-chlorophenyl cation. The mass spectrum of a related compound, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, shows a base peak at m/z 141/139 corresponding to the (4-chlorobenzylidyne)oxonium ion and another peak at m/z 113/111 for the 4-chlorobenzene-1-ylium ion, supporting this fragmentation pattern. mdpi.comsemanticscholar.org

The fragmentation of the quinoline moiety itself can also occur. A common fragmentation pathway for quinoline involves the loss of hydrogen cyanide (HCN). chempap.org Therefore, fragments resulting from the loss of HCN from the 2-methylquinolin-8-ol radical cation could also be anticipated.

Table 2: Predicted Characteristic Fragment Ions in the Mass Spectrum of 2-Methylquinolin-8-yl 3-chlorobenzoate

| m/z (for ³⁵Cl) | Predicted Fragment Ion |

| 297 | [M]⁺ (Molecular Ion) |

| 158 | [2-methylquinolin-8-ol]⁺ |

| 139 | [3-chlorobenzoyl]⁺ |

| 111 | [3-chlorophenyl]⁺ |

Single Crystal X-ray Diffraction Analysis of 2-Methylquinolin-8-yl 3-chlorobenzoate and Analogues

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of 2-Methylquinolin-8-yl 3-chlorobenzoate has not been reported, the crystal structure of its close analogue, quinolin-8-yl 4-chlorobenzoate, has been elucidated. mdpi.com The analysis of this analogue provides significant insights into the likely solid-state conformation of the target molecule.

In the crystal structure of quinolin-8-yl 4-chlorobenzoate, the quinoline and the 4-chlorobenzoate ring systems are nearly orthogonal to each other, with a dihedral angle of 89.30°. mdpi.com This perpendicular arrangement minimizes steric hindrance between the two aromatic moieties. The crystal packing is stabilized by a network of intermolecular interactions, including C-H···N and C-H···O hydrogen bonds, as well as Cl···π and π···π stacking interactions. mdpi.com

It is plausible that 2-Methylquinolin-8-yl 3-chlorobenzoate would adopt a similar conformation in the solid state, with the 2-methylquinoline and 3-chlorobenzoate rings adopting a twisted or orthogonal arrangement. The presence of the methyl group at the 2-position of the quinoline ring and the different substitution pattern on the benzoate ring may lead to variations in the crystal packing and the specific intermolecular interactions observed. For instance, the crystal structure of (2-Chloro-8-methylquinolin-3-yl)methanol shows that the molecule is nearly planar and exhibits O-H···O hydrogen bonds and C-H···π interactions. nih.gov The study of a series of substituted 2-methylquinolin-8-yl esters would be necessary to fully understand the influence of different substituents on the resulting crystal structures.

Table 3: Crystallographic Data for an Analogue, Quinolin-8-yl 4-chlorobenzoate mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.345(3) |

| b (Å) | 11.234(3) |

| c (Å) | 11.567(3) |

| β (°) | 108.34(3) |

| Volume (ų) | 1274.9(6) |

| Z | 4 |

Molecular Conformation and Torsion Angles in the Solid State

Specific torsion angle data for 2-Methylquinolin-8-yl 3-chlorobenzoate are not available in the reviewed literature.

Crystal Packing Motifs and Intermolecular Interactions (e.g., C-H···N, C-H···O, Cl···π, π···π stacking)

Detailed information on the crystal packing and specific intermolecular interactions for 2-Methylquinolin-8-yl 3-chlorobenzoate has not been reported.

Computational and Theoretical Research on 2-Methylquinolin-8-yl 3-chlorobenzoate Remains Undocumented in Scientific Literature

A comprehensive review of published scientific literature reveals a lack of specific computational and theoretical studies for the chemical compound 2-Methylquinolin-8-yl 3-chlorobenzoate. Despite the availability of research on structurally related molecules, detailed analyses as specified in the requested outline—including quantum chemical calculations, electronic structure theory, and non-covalent interaction analyses—have not been performed or published for this particular compound.

While computational studies are common for characterizing novel chemical entities, it appears that 2-Methylquinolin-8-yl 3-chlorobenzoate has not yet been the subject of such in-depth theoretical investigation. Research in this area often employs a variety of methods to predict molecular properties and behavior.

For related quinoline derivatives, researchers have utilized techniques such as:

Density Functional Theory (DFT): This method is frequently used for geometry optimization to determine the most stable three-dimensional structure of a molecule and to calculate its energetic properties. nih.govresearchgate.netaps.org

Molecular Electrostatic Potential (MEP) Mapping: MEP analysis helps in identifying the electron density distribution and predicting sites of electrophilic and nucleophilic attack. researchgate.netnih.gov

HOMO-LUMO Analysis: The study of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into a molecule's chemical reactivity, kinetic stability, and electronic transitions. researchgate.netmdpi.comnih.govnih.gov

Vibrational Frequency Simulations: Theoretical vibrational spectra are often calculated and compared with experimental data (like FT-IR and Raman spectra) to confirm the molecular structure and assign vibrational modes. researchgate.netnih.govmdpi.com

Hirshfeld Surface Analysis: This technique is used to analyze intermolecular interactions within a crystal structure, providing a visual representation of non-covalent bonds and close contacts between molecules. mdpi.comnih.govnih.gov

For instance, detailed computational studies, including Hirshfeld surface analysis and DFT calculations, have been published for the similar compound, Quinolin-8-yl 4-chlorobenzoate. mdpi.com This research provided insights into its crystal structure, molecular conformation, and intermolecular interactions. mdpi.com Similarly, the precursor molecule, 3-chlorobenzoic acid, has also been the subject of theoretical vibrational and molecular orbital studies. researchgate.netsigmaaldrich.com

However, the specific combination of a 2-methyl group on the quinoline ring and a 3-chlorobenzoate ester group creates a unique molecule for which no corresponding computational data is currently available in public databases or scientific journals. Without such foundational research, it is not possible to provide a scientifically accurate report on its theoretical and computational properties.

Computational and Theoretical Investigations of 2 Methylquinolin 8 Yl 3 Chlorobenzoate

Non-Covalent Interaction (NCI) Analysis and Energy Decomposition

Quantitative Assessment of Intermolecular Forces (Dispersion, Electrostatic)

The stability and packing of molecular crystals are governed by a complex interplay of intermolecular forces. In the case of quinoline (B57606) benzoate (B1203000) esters, computational methods provide a quantitative means to dissect these interactions. While direct studies on 2-Methylquinolin-8-yl 3-chlorobenzoate (B1228886) are not extensively documented, analysis of the closely related analog, quinolin-8-yl 4-chlorobenzoate (B1228818), offers significant insights into the nature of its intermolecular forces. mdpi.com

Using computational models such as CE-B3LYP, the interaction energies between a central molecule and its neighbors within the crystal lattice can be calculated and broken down into their constituent components: electrostatic, dispersion, polarization, and exchange-repulsion. For quinolin-8-yl 4-chlorobenzoate, calculations reveal that dispersion forces are the predominant stabilizing interaction, contributing a significantly larger portion to the total interaction energy compared to electrostatic forces. mdpi.com This indicates that van der Waals interactions play a crucial role in the crystal packing of this class of compounds.

The analysis of quinolin-8-yl 4-chlorobenzoate shows that the crystal structure is stabilized by a network of C-H···N, C-H···O, Cl···π, and π···π interactions. mdpi.com Electrostatic potential maps can further illuminate these interactions by identifying regions of positive and negative electrostatic potential on the molecular surface, which are indicative of sites for electrophilic and nucleophilic interactions, respectively. mdpi.com

Table 1: Calculated Intermolecular Interaction Energies for Quinolin-8-yl 4-chlorobenzoate Data derived from the analysis of a closely related analog. mdpi.com

| Interaction Pair | Electrostatic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Total Energy (kJ/mol) |

| Molecule 1 - Molecule 2 | -25.8 | -60.1 | -74.5 |

| Molecule 1 - Molecule 3 | -18.3 | -42.7 | -53.9 |

| Molecule 1 - Molecule 4 | -10.5 | -35.2 | -41.1 |

Note: The total energy includes polarization and repulsion components not detailed here.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the accessible conformations of a molecule, the pathways of conformational change, and the thermodynamic stability of different states. nih.govnih.gov

For a flexible molecule like 2-Methylquinolin-8-yl 3-chlorobenzoate, which possesses a rotatable ester linkage between two aromatic ring systems, MD simulations can provide critical insights into its conformational landscape. The simulation would typically involve placing the molecule in a simulated solvent box and heating the system to a desired temperature, after which the trajectory of each atom is tracked over a period ranging from nanoseconds to milliseconds. nih.govnih.gov

Analysis of the MD trajectory can reveal:

Preferred Conformations: Identifying the most frequently adopted spatial arrangements of the quinoline and chlorobenzoate moieties.

Dihedral Angle Distributions: Quantifying the rotation around the key single bonds, particularly the C-O-C-C linkage of the ester group.

Energy Landscapes: Mapping the potential energy of the molecule as a function of its conformational coordinates to identify low-energy, stable states and the energy barriers between them.

While specific MD studies on 2-Methylquinolin-8-yl 3-chlorobenzoate are not available, the methodology is widely applied to quinoline and related heterocyclic derivatives to understand their behavior in biological systems, such as binding to protein targets. nih.govnih.gov Such studies demonstrate the utility of MD in exploring how molecular flexibility and conformation influence biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline Benzoate Esters

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com These models are fundamental in drug design for predicting the activity of novel compounds and optimizing lead structures. nih.govresearchgate.net

The foundation of any QSAR model is the numerical representation of molecular structures using "molecular descriptors." biointerfaceresearch.com These descriptors quantify various physicochemical properties of a molecule. For a series of quinoline benzoate esters, a diverse set of descriptors would be calculated for each analog to capture the structural variations responsible for differences in their biological activity.

Common categories of molecular descriptors include:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices (describing atomic connectivity), constitutional descriptors, and counts of specific chemical features. researchgate.net

3D Descriptors: Parameters related to the three-dimensional geometry of the molecule, such as molecular volume and surface area. nih.gov

Quantum Chemical Descriptors: Properties derived from quantum mechanics calculations, such as HOMO/LUMO energies, dipole moment, and electrostatic charges. dergipark.org.tr

Once the descriptors are calculated, a dataset is compiled containing the descriptor values and the measured biological activity for each compound. This dataset is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive power. biointerfaceresearch.com Various statistical and machine learning methods, such as Multiple Linear Regression (MLR), k-Nearest Neighbors (kNN), and Gradient Boosting (GB), are then employed to develop the mathematical equation that best correlates the descriptors (independent variables) with the biological activity (dependent variable). biointerfaceresearch.comnih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Quinoline Derivatives

| Descriptor Type | Example | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Total Connectivity (Tcon) | A numerical value derived from the molecular graph that reflects the degree of branching. researchgate.net |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's hydrophobicity. dergipark.org.tr |

| Quantum Chemical | Dipole Moment | A measure of the overall polarity of the molecule. dergipark.org.tr |

| Quantum Chemical | HOMO/LUMO Energy | Energies of the highest occupied and lowest unoccupied molecular orbitals, related to reactivity. dergipark.org.tr |

Validation is a critical step to ensure that a developed QSAR model is robust, reliable, and has genuine predictive power, rather than being a result of chance correlation. mdpi.commdpi.com The validation process involves both internal and external assessment.

Internal Validation: This process assesses the stability and robustness of the model using only the training set data. The most common technique is cross-validation, such as the leave-one-out (LOO) method. In LOO cross-validation, the model is repeatedly built with all but one compound from the training set, and the activity of the excluded compound is then predicted. mdpi.com The process is repeated until every compound has been left out once. The results are used to calculate the cross-validated correlation coefficient (q² or Q²). mdpi.commdpi.com

External Validation: This is considered the most stringent test of a model's predictive ability. mdpi.com The model, which was built using only the training set, is used to predict the biological activity of the compounds in the test set (molecules the model has never seen before). The predicted activities are then compared to the actual experimental values to assess the model's performance. nih.gov

Key statistical metrics are used to quantify the performance of a QSAR model during validation. nih.govnih.gov A reliable and predictive model must meet several statistical criteria.

Table 3: Common Statistical Parameters for QSAR Model Validation

| Parameter | Description | Typical Acceptance Criteria |

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training set data. | > 0.6 mdpi.com |

| q² or Q² (Cross-Validated R²) | Measures the internal predictive ability of the model. | > 0.5 mdpi.comnih.gov |

| R²_pred (Predictive R² for Test Set) | Measures the model's ability to predict the activity of an external test set. | > 0.6 nih.gov |

| RMSE (Root Mean Square Error) | Represents the deviation between predicted and actual values. | As low as possible. nih.gov |

Structure Activity Relationship Sar and Mechanistic Hypotheses for 2 Methylquinolin 8 Yl 3 Chlorobenzoate Analogues

Influence of Substituent Variation on the Quinoline (B57606) Ring System

The quinoline scaffold is a privileged structure in medicinal chemistry, and its biological activity can be fine-tuned by various substitutions. researchgate.netnih.gov The characteristics and positioning of these substituents play a crucial role in the functionality of the synthesized compounds. frontiersin.org

Stereoelectronic Effects of the 2-Methyl Group

The methyl group at the C-2 position of the quinoline ring exerts notable stereoelectronic effects that can modulate the molecule's interaction with biological targets.

Electronic Influence : The methyl group is a weak electron-donating group through an inductive effect. This can slightly increase the electron density of the quinoline ring system. In synthetic reactions, it has been observed that electron-withdrawing substituents (like F and Cl) on the aromatic part of 2-methylquinolines can lead to higher yields in certain reactions compared to electron-donating substituents (like Me and MeO), suggesting the electronic nature of substituents on the quinoline ring impacts its reactivity and potentially its biological interactions. acs.org

Role of the 8-Oxy Substituent and Ester Linkage

8-Oxy Group as a Linker : The oxygen atom at the C-8 position serves as a crucial linker for the 3-chlorobenzoate (B1228886) moiety. This linkage allows for the exploration of a wide range of ester derivatives, significantly impacting the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. 8-Hydroxyquinoline (B1678124) (8-HQ) itself is a well-known potent lipophilic metal chelator. scispace.com The biological activity of its derivatives depends not only on the quinoline core but also on the nature of the peripheral substituent. imist.ma

Ester Linkage : The ester bond connecting the quinoline and benzoate (B1203000) parts is susceptible to hydrolysis by esterase enzymes in vivo. This can lead to the release of 8-hydroxy-2-methylquinoline and 3-chlorobenzoic acid, which may have their own distinct biological activities or toxicities. The stability of this ester linkage is a key determinant of the compound's pharmacokinetic profile, acting as a potential prodrug feature. Research on other quinoline derivatives has shown that the nature of the linkage, such as an ester versus an amide, can affect stability and activity.

Peripheral Substituent Effects on the Quinoline Scaffold

The biological activity of the quinoline core can be significantly modified by the addition of various substituents at other available positions. researchgate.net

Electronic Effects : The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the carbocyclic ring of the quinoline can alter its electronic properties. For instance, substitution with electron-withdrawing groups at position 5 of the 8-hydroxyquinoline ring has been shown to improve anticancer activity. nih.gov Conversely, a sulfonic acid group, which is also an EWG, decreased cytotoxicity, likely due to reduced cell permeability. nih.gov

Lipophilicity and Bulk : The lipophilicity of quinoline derivatives is a key factor in their biological activity. Generally, more lipophilic aromatic quinolines tend to show better activity in certain cancer cell lines. rsc.org The addition of bulky or lipophilic groups can enhance membrane permeability and interaction with hydrophobic pockets in target proteins. For example, heteroaryl substitution at the C-2 position of quinoline can increase lipophilicity and DNA binding properties, which are often required for enhanced anticancer activity. biointerfaceresearch.com

The following table summarizes the general effects of substituent variations on the quinoline scaffold based on findings from related compounds.

| Position | Substituent Type | General Effect on Activity |

| C-2 | Methyl (CH₃) | Provides steric bulk and is weakly electron-donating. |

| C-5 | Electron-Withdrawing (e.g., Cl) | Can improve anticancer activity. nih.gov |

| C-5 | Hydrophilic (e.g., SO₃H) | May decrease activity due to reduced cell permeability. nih.gov |

| C-6 / C-7 | Varies | The type and position of the substituent can be critical. In some 5,8-quinolinediones, 6-substituted derivatives showed higher activity. mdpi.com |

| C-8 | Oxy-Ester Linkage | Critical for connecting the benzoate moiety and can act as a prodrug linkage. |

Impact of Modifications to the 3-Chlorobenzoate Moiety

Positional Isomerism of the Chlorine Atom (meta vs. ortho/para)

The position of the chlorine atom on the benzoate ring (ortho, meta, or para) significantly influences the electronic distribution and steric profile of the molecule, thereby affecting its biological activity. brainly.in

Meta-Position (3-chloro) : A chlorine atom at the meta position exerts a strong electron-withdrawing inductive (-I) effect. Unlike the ortho and para positions, the resonance (+R) effect is not transmitted to the carboxylate linkage from the meta position. This can result in a distinct electronic profile compared to the other isomers. Studies on chlorobenzoic acids have shown that the meta-isomer can be a stronger acid than the para-isomer, highlighting the dominance of the inductive effect at this position. quora.com In some biological systems, placing an electron-withdrawing group at the meta position has been found to be crucial for activity. nih.govacs.org

Ortho-Position (2-chloro) : An ortho-substituent can introduce steric hindrance, which may affect the planarity of the molecule and its ability to bind to a target. This "ortho effect" can also influence the acidity of the parent benzoic acid, often making it the most acidic among the isomers. quora.com However, this steric clash can also be detrimental to biological activity by preventing an optimal fit in a binding site.

A comparison of activity for different positional isomers in related compound classes often reveals a strong preference for one position over the others.

| Isomer | Primary Electronic Effect | Potential Biological Implication |

| Ortho (2-chloro) | Inductive (-I) + Steric Hindrance | May increase acidity but steric clash could reduce binding affinity. quora.com |

| Meta (3-chloro) | Inductive (-I) only | Strong electron withdrawal can be favorable for activity. nih.gov |

| Para (4-chloro) | Inductive (-I) and Resonance (+R) | A balance of electronic effects that can modulate activity differently than ortho or meta isomers. libretexts.org |

Electronic and Steric Effects of Halogen Substitution

Halogens are unique substituents in drug design due to their dual electronic nature and varying sizes.

Steric Effects (Size) : The size of the halogen atom (F < Cl < Br < I) is a critical steric parameter. A larger halogen can provide a better fit in a hydrophobic pocket but can also lead to steric clashes. The ability of halogens to form "halogen bonds" (a non-covalent interaction between the halogen and a nucleophilic site) is also dependent on size and polarizability, increasing in strength from Cl to Br to I. nih.gov This interaction can be a key factor in ligand-receptor binding.

The antifungal activity of certain ester derivatives was found to be enhanced by the addition of a halogenated benzoyl group, with 3-bromo and 2,4-dichloro derivatives showing potent activity. nih.gov This highlights that both the type of halogen and its position are important.

Modifications to the Aromatic Ring of the Benzoate

Systematic alterations to this ring, such as varying the position and identity of the halogen substituent (e.g., fluoro, bromo, iodo) or introducing other functional groups (e.g., methyl, methoxy, nitro), are crucial for elucidating the SAR. For instance, the position of the chloro group in the 3-position of the benzoate ring in the parent compound is a specific choice that influences the molecule's conformational preferences and potential intermolecular interactions.

Research on related quinoline derivatives has shown that such modifications can have a profound impact on activity. Studies on other classes of quinoline-based compounds have demonstrated that electron-withdrawing groups on attached aromatic rings can enhance certain biological activities, while electron-donating groups may favor others. The lipophilicity, governed by these substituents, is also a critical factor, as it affects the compound's ability to cross biological membranes and reach its target.

To systematically evaluate these effects for 2-Methylquinolin-8-yl 3-chlorobenzoate analogues, a focused library of compounds would need to be synthesized and tested. The following interactive table outlines a hypothetical set of analogues designed to probe the SAR of the benzoate ring.

| Compound ID | Substituent on Benzoate Ring | Position of Substituent | Hypothesized Effect on Lipophilicity (Compared to 3-chloro) | Hypothesized Electronic Effect |

| Parent | Chloro | 3 | Baseline | Electron-withdrawing |

| Analogue 1 | Chloro | 2 | Similar | Electron-withdrawing |

| Analogue 2 | Chloro | 4 | Similar | Electron-withdrawing |

| Analogue 3 | Fluoro | 3 | Lower | Electron-withdrawing |

| Analogue 4 | Bromo | 3 | Higher | Electron-withdrawing |

| Analogue 5 | Methyl | 3 | Higher | Electron-donating |

| Analogue 6 | Methoxy | 3 | Similar | Electron-donating |

| Analogue 7 | Nitro | 3 | Similar | Strongly electron-withdrawing |

| Analogue 8 | None | - | Lower | Neutral |

This table is illustrative and based on general medicinal chemistry principles. Actual experimental data would be required to confirm these hypotheses.

Mechanistic Postulations Based on Structural Features

The specific arrangement of atoms and functional groups in 2-Methylquinolin-8-yl 3-chlorobenzoate allows for the formulation of several hypotheses regarding its potential mechanisms of action at a molecular level.

Hypothesized Modes of Interaction with Biological Targets (e.g., enzyme inhibition, DNA binding)

The planar, aromatic nature of the quinoline ring system is a common feature in molecules that interact with biological macromolecules through stacking interactions.

DNA Binding: Many planar aromatic molecules, including numerous quinoline derivatives, are known to interact with DNA, primarily through intercalation. nih.gov It is plausible that the flat quinoline ring of 2-Methylquinolin-8-yl 3-chlorobenzoate could insert itself between the base pairs of the DNA double helix. nih.gov Such an interaction would be stabilized by π-π stacking with the DNA bases. The substituents on both the quinoline and benzoate rings would likely reside in the major or minor grooves of the DNA, where they could form additional interactions, further stabilizing the complex. nih.gov The specific substitution pattern would influence the affinity and sequence selectivity of binding.

Pharmacophore Elucidation and Ligand Design Principles

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Based on the structure of 2-Methylquinolin-8-yl 3-chlorobenzoate, a hypothetical pharmacophore model can be proposed.

Key features of this pharmacophore might include:

A Planar Aromatic System: The quinoline core is likely a critical feature for stacking interactions.

A Hydrogen Bond Acceptor: The ester carbonyl group can form hydrogen bonds with donor groups on a biological target.

A Hydrophobic/Halogen Bonding Region: The 3-chlorobenzoate moiety provides a region for hydrophobic interactions and potential halogen bonding.

A Methyl Group: The 2-methyl group on the quinoline ring adds a small hydrophobic feature and can influence the molecule's planarity and interaction with its target.

Understanding this pharmacophore is fundamental for the rational design of new, potentially more active analogues. Ligand design principles would involve maintaining the core pharmacophoric features while systematically modifying other parts of the molecule to optimize interactions with the target. For example, the length and flexibility of the ester linkage could be altered, or the methyl group could be replaced with other small alkyl groups to probe the steric tolerance of the binding site. The ultimate goal of such a design strategy is to improve potency, selectivity, and pharmacokinetic properties.

Further computational studies, such as molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship), would be invaluable in refining this pharmacophore model and guiding the synthesis of the next generation of 2-Methylquinolin-8-yl 3-chlorobenzoate analogues.

Future Research Directions and Advanced Methodologies for 2 Methylquinolin 8 Yl 3 Chlorobenzoate Chemistry

Exploration of Novel Synthetic Routes and Green Chemistry Principles

The synthesis of 2-Methylquinolin-8-yl 3-chlorobenzoate (B1228886) is foundational to its study and application. Future research will likely focus on developing more efficient and environmentally benign synthetic strategies.

Conventional vs. Green Synthetic Approaches: A probable conventional synthesis involves the esterification of 2-methyl-8-quinolinol with 3-chlorobenzoyl chloride. While effective, this method often relies on volatile organic solvents and stoichiometric bases. In contrast, green chemistry principles encourage the development of cleaner, more sustainable processes. ijpsjournal.comnih.gov Traditional methods for quinoline (B57606) synthesis, such as the Skraup or Doebner-von Miller reactions, often require harsh conditions and generate significant waste. tandfonline.comresearchgate.net Modern approaches are shifting towards methodologies that minimize environmental impact. tandfonline.com

Future synthetic explorations could include:

Catalytic Methods: Investigating novel catalysts, including nanocatalysts or biocatalysts (enzymes like lipases), could lead to milder reaction conditions, higher selectivity, and improved yields. acs.org

Alternative Energy Sources: The use of microwave irradiation or ultrasonic energy can often accelerate reaction times and reduce energy consumption compared to conventional heating. tandfonline.com

Green Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids is a key tenet of green chemistry that could be applied to this synthesis. tandfonline.com

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Traditional Approach | Green Chemistry Approach | Potential Advantages of Green Approach |

|---|---|---|---|

| Solvent | Pyridine (B92270), Dichloromethane (B109758) (DCM) | Water, Ethanol, Supercritical CO2, Ionic Liquids | Reduced toxicity, lower environmental impact, easier disposal. ijpsjournal.com |

| Catalyst | Stoichiometric base (e.g., Triethylamine) | Enzymes (e.g., Lipase), reusable solid acid/base catalysts, nanocatalysts. acs.org | High selectivity, mild conditions, catalyst recyclability, reduced waste. |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound | Faster reaction rates, lower energy consumption, improved yields. tandfonline.com |

| Process | Multi-step with intermediate isolation | One-pot, multi-component reactions (MCRs) | Increased atom economy, reduced waste, operational simplicity. researchgate.net |

Application of Machine Learning and AI in Compound Design and Property Prediction

For 2-Methylquinolin-8-yl 3-chlorobenzoate, AI and ML could be applied to:

Property Prediction: By training models on large datasets of known quinoline and benzoate (B1203000) derivatives, it is possible to develop quantitative structure-property relationship (QSPR) models. researchgate.netacs.org These models could predict various properties such as solubility, permeability, metabolic stability, and potential biological activities (e.g., anticancer, antimicrobial) without the need for initial synthesis and testing. nurixtx.comupf.edu

Virtual Screening: AI-driven platforms can screen virtual libraries of thousands of derivatives of the parent compound against specific biological targets, identifying candidates with the highest predicted binding affinity and selectivity.

De Novo Design: Generative AI models can design entirely new molecules based on desired property profiles. nih.gov This could lead to the discovery of novel 2-methylquinoline (B7769805) esters with significantly enhanced efficacy or improved physicochemical properties.

Reaction Prediction: AI tools are also being developed to predict the outcomes of chemical reactions and suggest optimal synthetic routes, which would complement the green chemistry approaches discussed previously. frontiersin.org

Advanced Spectroscopic Techniques (e.g., solid-state NMR, ultrafast spectroscopy)

While standard spectroscopic techniques like solution-state NMR and mass spectrometry are essential for basic characterization, advanced methods can provide deeper insights into the structure, dynamics, and function of 2-Methylquinolin-8-yl 3-chlorobenzoate.

Solid-State NMR (ssNMR): Unlike solution NMR, ssNMR provides detailed information about the molecule in its solid, crystalline form. This is crucial for studying polymorphism—the existence of multiple crystal forms—which can significantly impact a compound's physical properties. ssNMR can elucidate intermolecular interactions, packing arrangements, and subtle conformational differences in the solid state. tsijournals.commdpi.com

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy can monitor molecular processes on extremely short timescales (femtoseconds to nanoseconds). This would be valuable for studying the photophysics of the compound, such as its excited-state lifetime and decay pathways. Given that aromatic systems like quinoline are often photoactive, understanding these dynamics is key to developing applications in areas like photodynamic therapy or materials science. nih.gov It can also be used to probe rapid conformational changes in the ester linkage. researchgate.net

Advanced Mass Spectrometry: Techniques such as ion-mobility mass spectrometry can provide information not only on the mass-to-charge ratio but also on the three-dimensional shape (collisional cross-section) of the molecule in the gas phase, offering another layer of structural analysis.

Table 2: Advanced Spectroscopic Techniques and Their Potential Applications

| Technique | Information Provided | Relevance to 2-Methylquinolin-8-yl 3-chlorobenzoate |

|---|---|---|

| Solid-State NMR (ssNMR) | Crystal packing, polymorphism, intermolecular distances, conformation in the solid state. tsijournals.com | Understanding solid-state properties, identifying different crystalline forms, and characterizing supramolecular interactions. |

| Ultrafast Spectroscopy | Excited-state dynamics, photoisomerization, energy transfer processes, rapid conformational changes. nih.gov | Investigating photochemical behavior for applications in materials science or photomedicine; studying the flexibility of the ester bond. |

| 2D NMR (NOESY, COSY) | Through-space and through-bond proton correlations, detailed solution-state conformation. nih.govuncw.edu | Confirming the 3D structure in solution and understanding the relative orientation of the quinoline and benzoate rings. |

| Ion-Mobility Mass Spectrometry | Gas-phase conformation, collisional cross-section. | Separating isomers and conformers, providing insight into molecular shape. |

Investigation of Supramolecular Interactions and Self-Assembly

The way molecules interact with each other in the solid state is governed by non-covalent forces, a field known as crystal engineering. hhu.de The structure of 2-Methylquinolin-8-yl 3-chlorobenzoate contains several features that can participate in significant supramolecular interactions:

π-π Stacking: Both the quinoline and chlorobenzene (B131634) rings are aromatic and can stack on top of each other, an interaction that is crucial for the stability of many crystal structures. acs.org

Halogen Bonding: The chlorine atom on the benzoate ring can act as a halogen bond donor, forming directed interactions with electron-rich atoms like oxygen or nitrogen. nih.gov This is a powerful and increasingly utilized tool in crystal engineering.

Future research in this area would involve crystallizing the compound under various conditions to potentially isolate different polymorphs or co-crystals. rsc.org A detailed analysis of the crystal structures would reveal the dominant intermolecular interactions and how they assemble into larger supramolecular architectures. Understanding and controlling these interactions is key to tuning the material properties of the compound, such as its melting point, solubility, and bioavailability.

Development of Derivatization Strategies for Enhanced Functionalization

The scaffold of 2-Methylquinolin-8-yl 3-chlorobenzoate offers several sites for chemical modification to create a library of derivatives with tailored properties. nih.gov

Potential derivatization strategies include:

Functionalization of the Methyl Group: The C(sp³)–H bonds of the 2-methyl group are activated by the adjacent nitrogen atom, making them a prime target for functionalization. nih.govresearchgate.net Reactions could include oxidation to an aldehyde or carboxylic acid, or condensation with aldehydes to form styryl derivatives. nih.gov

Electrophilic Aromatic Substitution: The quinoline and benzoate rings can undergo electrophilic substitution reactions (e.g., nitration, halogenation, acylation). The positions of substitution will be directed by the existing groups on the rings. For the quinoline ring, substitution tends to occur on the benzene (B151609) portion, often at positions 5 and 7. orientjchem.org

Modification of the Ester Linkage: The ester could be hydrolyzed back to the parent alcohol (2-methyl-8-quinolinol) and carboxylic acid (3-chlorobenzoic acid), which could then be re-esterified with different partners to create a diverse range of analogues.

Nucleophilic Aromatic Substitution: The chlorine atom on the benzoate ring could potentially be displaced by strong nucleophiles under specific conditions, allowing for the introduction of new functional groups.

These strategies would allow for a systematic exploration of the structure-activity relationship, enabling researchers to optimize the compound for a specific application, be it in medicinal chemistry, materials science, or as a chemical probe. nih.gov

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-methylquinolin-8-yl 3-chlorobenzoate?

Methodological Answer:

The synthesis typically involves esterification between 8-hydroxy-2-methylquinoline and 3-chlorobenzoic acid. Catalysts like N,N-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) can optimize yield and purity by activating the carboxylic acid group. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to prevent hydrolysis of the ester bond . For structural confirmation, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential.

Basic: What techniques are used to determine the crystal structure of 2-methylquinolin-8-yl 3-chlorobenzoate?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Software suites like SHELX (for refinement) and ORTEP-3 (for visualization) are widely used . Key parameters include bond lengths (e.g., C–O ester bonds ~1.34 Å) and angles, validated via Bond Valence Sum (BVS) analysis to confirm oxidation states (e.g., Mn²⁺/Mn³⁺ in coordination complexes) . SHAPE software quantifies molecular geometry deviations (e.g., octahedral vs. trigonal prismatic coordination) using Continuous Shape Measures (CShM) .

Advanced: How do metal ions interact with 2-methylquinolin-8-yl 3-chlorobenzoate in coordination chemistry?

Methodological Answer:

The compound’s quinoline and benzoate moieties act as polydentate ligands. In Mn-based metallacrown complexes, the 3-chlorobenzoate bridges Mn²⁺ (central ion) and Mn³⁺ (peripheral ions) via carboxylate oxygen atoms, forming seven-coordinate geometries. SHAPE analysis reveals tetragonally distorted octahedral environments for Mn³⁺ (CShM = 1.3–1.8) . Conflicting data on coordination geometry (e.g., face-capped octahedral vs. trigonal prismatic) can be resolved using charge-balance calculations and BVS (e.g., Mn²⁺ BVS = 1.97 v.u.) .

Advanced: What experimental challenges arise in studying microbial degradation pathways of this compound?

Methodological Answer:

Degradation studies face challenges in isolating specific enzymes (e.g., dioxygenases) and distinguishing between co-metabolic vs. direct pathways. Rhodococcus opacus 1CP cells, equipped with benzoate 1,2-dioxygenase, show substrate promiscuity for 3-chlorobenzoate, but transport kinetics reveal negative cooperativity (Vmax decreases at high substrate concentrations) . Microbial biosensors with immobilized cells can monitor degradation efficiency in real-time via fluorescence assays (e.g., GFP reporters under Pm promoter induction) .

Advanced: How can contradictory data on photodegradation mechanisms be resolved?

Methodological Answer: